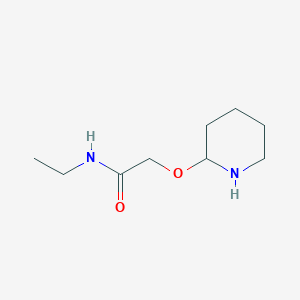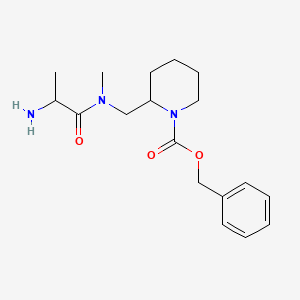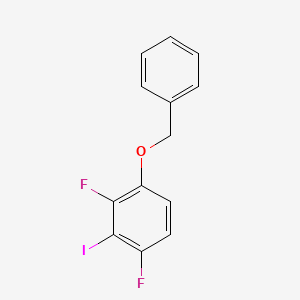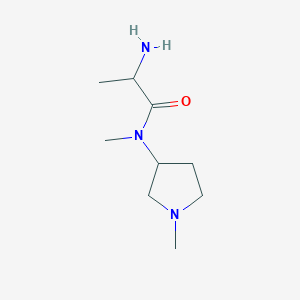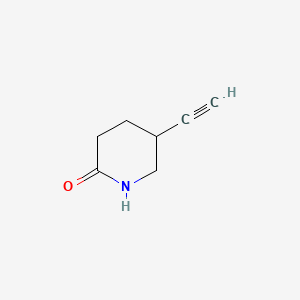
5-Ethynylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylpiperidin-2-one is a heterocyclic organic compound featuring a piperidinone ring substituted with an ethynyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpiperidin-2-one typically involves the alkylation of piperidin-2-one with an ethynylating agent. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to achieve high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-ethynyl-2-piperidone.
Reduction: Formation of 5-ethynylpiperidine.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethynylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its activity against various biological targets, including enzymes and receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethynylpiperidin-2-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidinone ring can also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Piperidin-2-one: Lacks the ethynyl group, resulting in different reactivity and applications.
5-Methylpiperidin-2-one: Substituted with a methyl group instead of an ethynyl group, leading to variations in chemical behavior and biological activity.
5-Phenylpiperidin-2-one: Contains a phenyl group, which alters its physical and chemical properties compared to 5-Ethynylpiperidin-2-one.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutics and materials.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
5-ethynylpiperidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h1,6H,3-5H2,(H,8,9) |
Clé InChI |
PJWVXTZPXPAWQS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



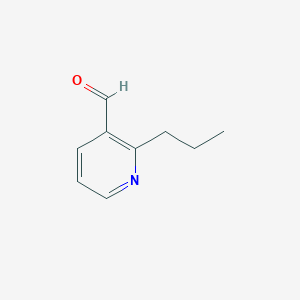
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate](/img/structure/B14780435.png)
![N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine](/img/structure/B14780437.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
